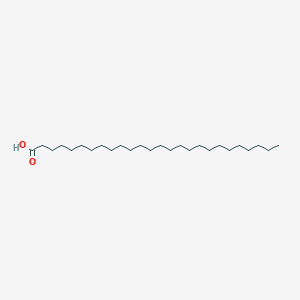

Hexacosanoic Acid

Beschreibung

This compound has been reported in Trichosanthes tricuspidata, Mandragora autumnalis, and other organisms with data available.

Very Long Chain Fatty Acid is a class of dietary fatty acids that have an alkyl chain length above 21 carbon atoms.

This compound, or cerotic acid, is a 26-carbon long-chain saturated fatty acid with the chemical formula CH3(CH2)24COOH. It is most commonly found in beeswax and carnauba wax, and is a white crystalline solid. (Wikipedia) X-linked adrenoleukodystrophy (X-ALD) is a peroxisomal disorder biochemically characterized by the accumulation of very long chain fatty acids (VLCFA), particularly this compound (C(26:0)) and tetracosanoic acid (C(24:0)), in tissues and biological fluids. (A3378)

cerotic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

a C(26) saturated acid

Eigenschaften

IUPAC Name |

hexacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHIUKTWLZUKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075050 | |

| Record name | Hexacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS], Solid | |

| Record name | Hexacosanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-46-7 | |

| Record name | Hexacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXACOSANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42CQN6P36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88.5 °C | |

| Record name | Hexacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Hexacosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), plays crucial roles in various biological processes, including the formation of cellular membranes and signaling molecules. Its accumulation is implicated in severe neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. A thorough understanding of its biosynthetic pathway is therefore critical for the development of therapeutic interventions. This guide provides a detailed overview of the enzymatic steps involved in the synthesis of this compound, presenting quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Introduction

This compound is synthesized in the endoplasmic reticulum through a series of four sequential enzymatic reactions collectively known as the very-long-chain fatty acid (VLCFA) elongation cycle. This process extends shorter fatty acyl-CoA precursors by two-carbon units in each cycle. The primary substrate for the final elongation cycles that produce this compound are behenoyl-CoA (C22:0-CoA) and lignoceroyl-CoA (C24:0-CoA). The enzymes of this pathway represent potential therapeutic targets for diseases characterized by VLCFA accumulation.

The Biosynthetic Pathway of this compound

The synthesis of this compound from a C22:0-CoA precursor involves one full cycle of the VLCFA elongation pathway, with an analogous cycle for the conversion of C24:0-CoA to C26:0-CoA. Each cycle consists of four distinct enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

Step 1: Condensation

The initial and rate-limiting step of the elongation cycle is the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). For the synthesis of this compound, ELOVL1 is the key elongase, exhibiting high substrate specificity for saturated and monounsaturated acyl-CoAs with chain lengths of C22 and C24.[1][2]

Step 2: Reduction of the 3-Ketoacyl-CoA

The 3-ketoacyl-CoA produced in the first step is then reduced to a 3-hydroxyacyl-CoA. This reaction is catalyzed by the 3-ketoacyl-CoA reductase (KAR) , also known as HSD17B12.[3][4] This enzyme utilizes NADPH as a reducing agent.[5]

Step 3: Dehydration

The 3-hydroxyacyl-CoA is subsequently dehydrated to form a trans-2,3-enoyl-CoA. This reaction is carried out by the 3-hydroxyacyl-CoA dehydratase (HACD) family of enzymes.[6][7] In humans, there are four HACD enzymes (HACD1-4), with HACD1 and HACD2 showing broad substrate specificity and functional redundancy.[8][9]

Step 4: Reduction of the trans-2,3-Enoyl-CoA

The final step in the elongation cycle is the reduction of the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate. This reaction is catalyzed by the trans-2,3-enoyl-CoA reductase (TECR) , which also utilizes NADPH as a cofactor.[10][11]

The resulting acyl-CoA can then re-enter the elongation cycle for further extension or be incorporated into various lipids.

Quantitative Data

The following table summarizes the available kinetic parameters for the key human enzymes involved in the later stages of this compound biosynthesis. Data for VLCFA substrates are limited in the literature.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/System |

| ELOVL1 | C22:0-CoA | ~10 | Not Reported | Human (recombinant) |

| HSD17B12 (KAR) | Estrone | 3.5 | Not Reported | Human |

| L-3-hydroxyacyl-CoA dehydrogenase | C16:0-OH-CoA | 4.5 | 15.4 | Pig Heart |

| TECR | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Specific kinetic data for human VLCFA elongation enzymes with their physiological substrates are not consistently available in the literature. The provided data for HSD17B12 is for a steroid substrate, and for L-3-hydroxyacyl-CoA dehydrogenase is from a porcine source with a shorter chain substrate, illustrating the need for further research in this area.

Experimental Protocols

In Vitro ELOVL1 Activity Assay

This protocol describes a method to measure the activity of ELOVL1 in microsomal fractions.

Materials:

-

Microsomal fraction containing ELOVL1

-

[14C]Malonyl-CoA

-

Acyl-CoA substrates (e.g., C22:0-CoA)

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Fatty acid-free bovine serum albumin (BSA)

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NADPH, and fatty acid-free BSA.

-

Add the microsomal fraction to the reaction mixture and pre-incubate at 37°C.

-

Initiate the reaction by adding the acyl-CoA substrate and [14C]malonyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Saponify the lipids by adding a strong base (e.g., KOH) and heating.

-

Acidify the mixture and extract the fatty acids using an organic solvent.

-

Separate the radiolabeled fatty acid products by TLC.

-

Visualize and quantify the elongated fatty acid products using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring radioactivity by scintillation counting.

Analysis of Very-Long-Chain Fatty Acids in Cultured Cells by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantification of this compound and other VLCFAs in cultured cells.[1]

Materials:

-

Cultured cells (e.g., fibroblasts)

-

Internal standard (e.g., heptacosanoic acid, C27:0)

-

Solvents for lipid extraction (e.g., chloroform/methanol)

-

Derivatizing agent (e.g., BF3-methanol or diazomethane)

-

GC-MS system with an appropriate column

Procedure:

-

Harvest cultured cells and wash with phosphate-buffered saline (PBS).

-

Add the internal standard to the cell pellet.

-

Extract total lipids from the cells using an organic solvent mixture.

-

Hydrolyze the lipid extract to release free fatty acids.

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a derivatizing agent.

-

Extract the FAMEs into an organic solvent.

-

Analyze the FAMEs by GC-MS. The different FAMEs are separated based on their retention times and identified by their mass spectra.

-

Quantify the amount of this compound and other VLCFAs by comparing their peak areas to that of the internal standard.

Visualizations

Biosynthetic Pathway of this compound

Caption: The enzymatic steps of the very-long-chain fatty acid elongation cycle for the synthesis of this compound.

Experimental Workflow for VLCFA Analysisdot

References

- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Very-long-chain fatty acid metabolic capacity of 17-beta-hydroxysteroid dehydrogenase type 12 (HSD17B12) promotes replication of hepatitis C virus and related flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Hexacosanoic Acid in the Brain: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), plays a multifaceted and critical role in the intricate biology of the human brain. While essential for the structural integrity of myelin and the proper functioning of neural membranes, its accumulation due to metabolic dysregulation is pathognomonic for severe neurodegenerative disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides an in-depth exploration of the biological functions of this compound in the brain, delving into its synthesis, metabolism, and physiological roles. It further examines the molecular mechanisms underlying its pathological accumulation and the resultant cellular and systemic consequences. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in neuroscience and drug development.

Introduction

This compound is a saturated fatty acid with a 26-carbon backbone. Within the central nervous system (CNS), it is a key component of various complex lipids, including sphingolipids and glycerophospholipids, which are integral to the structure and function of cellular membranes. The precise regulation of this compound levels is paramount for maintaining neuronal health. Its synthesis occurs through the elongation of shorter-chain fatty acids, while its degradation is primarily carried out via peroxisomal β-oxidation. An imbalance in these pathways can lead to the accumulation of C26:0 and other VLCFAs, triggering a cascade of detrimental effects.

Biological Functions of this compound

Role in Myelination

This compound is a crucial constituent of myelin, the lipid-rich sheath that insulates axons and facilitates rapid saltatory conduction of nerve impulses. It is particularly enriched in sphingomyelin (B164518) and cerebrosides, which are abundant in the myelin sheath produced by oligodendrocytes in the CNS. The long, saturated acyl chains of this compound contribute to the tightly packed, stable, and hydrophobic nature of the myelin membrane, which is essential for its insulating properties.

Studies have shown that the incorporation of exogenous this compound into myelin can lead to biochemical alterations, including a decrease in the activity of 2',3'-cyclic nucleotide 3'-phosphohydrolase (CNPase) and the content of myelin basic protein (MBP).[1] These changes suggest that an excess of this fatty acid can result in a less mature state of myelin.[1]

Incorporation into Sphingolipids and Lipid Rafts

This compound is a key component of ceramides (B1148491), which are the backbone of sphingolipids. The synthesis of very-long-chain fatty acid (VLCFA)-containing ceramides is crucial for the formation and stability of lipid rafts.[2] Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. These platforms play a vital role in signal transduction by concentrating or excluding specific proteins.

The presence of VLCFA-containing ceramides in lipid rafts is essential for establishing neuronal polarity, a fundamental process for the proper formation of axons and dendrites and the establishment of neural circuits.[2] Disruption of VLCFA synthesis leads to a reduction in VLCFA-containing ceramides, which in turn impairs the formation of lipid rafts in the growth cones of neurons, ultimately affecting neuronal development.[2]

Pathophysiological Role of this compound

The accumulation of this compound and other VLCFAs is the primary biochemical hallmark of X-linked adrenoleukodystrophy (X-ALD), a rare genetic disorder caused by mutations in the ABCD1 gene.[3] This gene encodes a peroxisomal transporter protein responsible for importing VLCFAs into peroxisomes for their degradation. The failure of this transport mechanism leads to the systemic accumulation of VLCFAs, with the most severe consequences observed in the brain's white matter, adrenal cortex, and testes.[3]

The excess this compound is incorporated into various lipid species, leading to cellular dysfunction and, ultimately, cell death. The accumulation of VLCFAs is particularly toxic to glial cells, including oligodendrocytes and astrocytes.[1][4] This toxicity is a primary driver of the progressive demyelination and neuroinflammation characteristic of the cerebral forms of X-ALD.[1]

Quantitative Data on this compound in the Brain

Precise quantification of this compound in different brain compartments is crucial for understanding its physiological and pathological roles. While comprehensive data across all brain regions and cell types remains an area of active research, available studies provide valuable insights.

| Brain Region/Cell Type | Condition | This compound (C26:0) Level | Reference |

| Human Brain White Matter | Control | 0.74 (C26:0/C22:0 ratio) | [5] |

| X-ALD | 2.05 (C26:0/C22:0 ratio) | [5] | |

| Human Brain Grey Matter | Control | Lower than in X-ALD | [6] |

| Multiple Sclerosis | Elevated (µmol/mg of tissue) | [6] | |

| Human Plasma | Control | 0.015 +/- 0.0032% of total fatty acids | [7] |

| X-ALD Hemizygotes | 0.081 +/- 0.0066% of total fatty acids | [7] | |

| X-ALD Heterozygotes | 0.057 +/- 0.0063% of total fatty acids | [7] | |

| Rat Oligodendrocytes | In vitro (exposed to 40 µM C26:0) | Induces cell death | [1][4] |

| Rat Astrocytes | In vitro (exposed to 40 µM C26:0) | Induces cell death | [1][4] |

| Rat Neurons | In vitro (exposed to 40 µM C26:0) | Induces cell death | [4] |

Signaling Pathways Associated with this compound

The direct role of this compound as a signaling molecule is not yet fully elucidated. However, its accumulation and incorporation into other lipids can significantly impact various signaling pathways, primarily through indirect mechanisms.

Ceramide-Mediated Signaling

As a key component of ceramides, elevated levels of this compound can lead to an increase in VLCFA-containing ceramides. Ceramides are potent bioactive lipids involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The specific signaling outcomes of ceramide accumulation can depend on the fatty acid chain length.

VLCFA-Ceramide Signaling Pathway.

Inflammatory Signaling

The accumulation of this compound in glial cells is a potent trigger of neuroinflammation. This is characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines and chemokines. While a direct interaction with specific receptors is not definitively established, VLCFAs can induce inflammatory responses through scavenger receptors like CD36, leading to the activation of signaling pathways such as JNK. Furthermore, in glial cells, excess VLCFAs can be converted to Sphingosine-1-Phosphate (S1P), which can cause neuroinflammation and NF-κB activation.[2]

VLCFA-Induced Neuroinflammation.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the accurate quantification of fatty acids, including this compound, in biological samples.

Methodology:

-

Lipid Extraction: Total lipids are extracted from brain tissue homogenates using a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids. The fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF3 in methanol).

-

Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane.

-

GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their boiling points and chain lengths on a capillary column. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. An internal standard (e.g., a deuterated version of a fatty acid) is added at the beginning of the procedure for accurate quantification.

GC-MS Workflow for this compound Quantification.

Assessment of Myelination by Immunofluorescence Staining for Myelin Basic Protein (MBP)

Immunofluorescence is a widely used technique to visualize and quantify the extent of myelination in brain tissue sections.

Methodology:

-

Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected in sucrose (B13894) solutions, and then sectioned using a cryostat or vibratome.

-

Antigen Retrieval: For some antibodies and fixation methods, an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate (B86180) buffer) may be necessary to unmask the epitope.

-

Permeabilization and Blocking: Sections are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular antigens. Non-specific antibody binding is blocked using a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for MBP (e.g., mouse anti-MBP).

-

Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore like Alexa Fluor 488).

-

Counterstaining and Mounting: Nuclei are often counterstained with a fluorescent DNA-binding dye like DAPI. The sections are then mounted on slides with an anti-fade mounting medium.

-

Imaging and Analysis: The stained sections are visualized using a fluorescence or confocal microscope. The intensity and area of MBP staining can be quantified using image analysis software to assess the degree of myelination.

Conclusion and Future Directions

This compound is a vital component of the brain, indispensable for the structural integrity of myelin and the organization of neuronal membranes. However, its accumulation due to impaired peroxisomal metabolism has devastating consequences, leading to severe neurodegeneration. A deeper understanding of the precise molecular mechanisms by which this compound exerts its toxic effects is crucial for the development of effective therapeutic strategies for X-ALD and other related disorders.

Future research should focus on several key areas:

-

Quantitative Mapping: Comprehensive, high-resolution mapping of this compound and other VLCFA concentrations across different brain regions and cell types in both healthy and diseased states.

-

Direct Signaling Roles: Investigating potential direct signaling roles of this compound, including its interaction with nuclear receptors or G-protein coupled receptors.

-

Therapeutic Targets: Identifying and validating novel therapeutic targets within the pathways of VLCFA synthesis, transport, and degradation, as well as the downstream pathways affected by their accumulation.

By advancing our knowledge in these areas, we can pave the way for the development of novel diagnostics and targeted therapies to combat the debilitating effects of VLCFA accumulation in the brain.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyunsaturated fatty acids including docosahexaenoic and arachidonic acid bind to the retinoid X receptor alpha ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. NR4A orphan nuclear receptors influence retinoic acid and docosahexaenoic acid signaling via up-regulation of fatty acid binding protein 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Hexacosanoic Acid in Plant Epicuticular Wax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epicuticular wax layer is the outermost shield of terrestrial plants, a hydrophobic barrier critical for their survival and interaction with the environment. This intricate layer is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives. Among these, hexacosanoic acid (C26:0), a saturated fatty acid with 26 carbon atoms, plays a significant, multifaceted role. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and functional significance of this compound in plant epicuticular wax, offering valuable insights for researchers in plant biology, stress physiology, and the development of novel crop protection strategies.

Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process localized in the endoplasmic reticulum (ER) of epidermal cells. It begins with the elongation of shorter C16 and C18 fatty acid precursors synthesized in the plastids. This elongation is carried out by a fatty acid elongase (FAE) complex, a multi-enzyme system that sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.

The key enzyme determining the final chain length of the fatty acid is β-ketoacyl-CoA synthase (KCS). Specific KCS enzymes exhibit substrate specificity for different chain lengths. The elongation of fatty acids to C26 and beyond is primarily catalyzed by the coordinated action of specific KCS enzymes, notably KCS1 and CER6 (also known as KCS6) in the model plant Arabidopsis thaliana.[1][2] Disruption of these genes leads to a significant reduction in the amount of VLCFAs with 26 or more carbons in the epicuticular wax.[2]

The biosynthesis of VLCFAs, including this compound, involves a cycle of four reactions:

-

Condensation: Catalyzed by a β-ketoacyl-CoA synthase (KCS).

-

Reduction: Catalyzed by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: Catalyzed by a β-hydroxyacyl-CoA dehydratase (HCD).

-

Reduction: Catalyzed by an enoyl-CoA reductase (ECR).

Quantitative Analysis of this compound in Epicuticular Wax

The abundance of this compound in the epicuticular wax varies significantly among plant species, and even between different organs of the same plant. Furthermore, its concentration can be influenced by developmental stage and environmental conditions. In Arabidopsis thaliana, this compound is a notable component of the stem cuticular wax.

| Plant Species | Genotype/Condition | Organ | This compound (wt%) | Reference |

| Arabidopsis thaliana | Landsberg erecta (Wild Type) | Stem | 1.55 | [3] |

| Arabidopsis thaliana | cer16 | Stem | 0.54 | [3] |

| Arabidopsis thaliana | cer17 | Stem | 0.77 | [3] |

| Arabidopsis thaliana | cer18 | Stem | 0.92 | [3] |

| Arabidopsis thaliana | cer19 | Stem | 6.17 | [3] |

| Arabidopsis thaliana | cer20 | Stem | 4.58 | [3] |

Table 1: Weight percentage of this compound in the epicuticular wax of Arabidopsis thaliana wild-type and various eceriferum (cer) mutants. The cer mutants have defects in wax biosynthesis, leading to altered wax composition.

Role in Abiotic Stress Tolerance

The epicuticular wax layer is a critical line of defense against various abiotic stresses, particularly drought. While direct quantitative data for this compound under stress is limited across a wide range of species, studies on VLCFAs collectively indicate their importance in stress adaptation. Abiotic stresses such as drought, salt, and cold have been shown to induce the expression of genes involved in VLCFA biosynthesis, including KCS1 and CER6.[4][5] This upregulation often leads to an increase in the total wax load and alterations in wax composition, which can enhance the cuticle's barrier properties and reduce non-stomatal water loss.

| Stress Type | Plant Species | Observed Change in VLCFAs/Wax Composition | Implication for this compound |

| Drought | Arabidopsis thaliana | Increased expression of KCS1, KCS2, KCS6. Increase in total wax load, particularly alkanes. | Likely increase in C26 precursors for alkane synthesis. |

| Salt | Arabidopsis thaliana | Upregulation of KCS gene expression. | Potential increase in this compound biosynthesis. |

| Cold | Arabidopsis thaliana | Downregulation of some KCS genes. | May lead to a decrease in this compound levels. |

| Osmotic Stress | Arabidopsis thaliana | Enhanced CER6 transcript accumulation. | Suggests an increase in the synthesis of C26 and longer VLCFAs.[2] |

Table 2: Summary of observed changes in VLCFA biosynthesis and wax composition in response to various abiotic stresses.

The specific contribution of this compound to stress tolerance lies in its role as a precursor to other wax components, such as C25 alkanes (via the decarbonylation pathway) and C26 primary alcohols (via the acyl-reduction pathway). These derivatives are crucial for forming the crystalline wax structures that enhance water repellency and reduce cuticular permeability.

Regulation of this compound Biosynthesis

The biosynthesis of VLCFAs is tightly regulated at the transcriptional level, primarily by MYB-type transcription factors. In Arabidopsis, MYB96 and MYB30 have been identified as key regulators.[3][6] MYB96, an ABA-responsive transcription factor, directly binds to the promoters of several KCS genes, including KCS1 and KCS6, to activate their expression in response to drought stress.[6] This activation leads to an increase in cuticular wax accumulation and enhanced drought resistance. MYB30 has also been shown to regulate the expression of genes in the fatty acid elongase complex.[3]

Experimental Protocols

Protocol 1: Extraction of Epicuticular Wax

This protocol describes a standard method for the selective extraction of epicuticular waxes from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform (B151607) (analytical grade)

-

Glass beakers (50 mL)

-

Forceps

-

Glass vials with Teflon-lined caps

-

Internal standard (e.g., n-tetracosane, 10 µg/mL in chloroform)

-

Nitrogen gas supply

Procedure:

-

Excise fresh, undamaged leaves from the plant.

-

Measure the surface area of the leaves if quantification per unit area is required.

-

Immerse the leaves in a sufficient volume of chloroform containing the internal standard in a glass beaker for 30-60 seconds with gentle agitation. This short immersion time is critical to minimize the extraction of intracellular lipids.

-

Remove the leaves with forceps and allow any residual chloroform to evaporate.

-

Transfer the chloroform extract to a clean glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

-

The dried residue contains the epicuticular wax and is ready for derivatization and analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the derivatization and GC-MS analysis for the quantification of this compound.

Materials:

-

Dried epicuticular wax extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heptane (B126788) or Hexane (B92381) (GC grade)

-

GC-MS system equipped with a capillary column (e.g., HP-5MS)

Procedure:

Derivatization:

-

To the dried wax extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 60 minutes to convert the fatty acids to their trimethylsilyl (B98337) (TMS) esters.

-

Cool the sample to room temperature.

-

Evaporate the derivatization reagents under a stream of nitrogen.

-

Redissolve the derivatized sample in 100 µL of heptane or hexane for GC-MS analysis.

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Program:

-

Initial oven temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 15°C/minute.

-

Ramp 2: Increase to 320°C at a rate of 5°C/minute.

-

Hold at 320°C for 10 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass scan range: m/z 50-650.

-

-

Quantification: Identify the TMS ester of this compound based on its retention time and mass spectrum. Quantify the peak area relative to the internal standard (n-tetracosane).

Conclusion

This compound is a vital component of the plant epicuticular wax, serving as a key precursor for the biosynthesis of other major wax constituents that are essential for establishing a robust protective barrier. Its synthesis is intricately regulated by a network of enzymes and transcription factors that are, in turn, responsive to environmental cues such as drought. A deeper understanding of the biosynthesis, regulation, and function of this compound holds significant promise for the development of novel strategies to enhance crop resilience to abiotic stresses. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further investigate the multifaceted role of this important very-long-chain fatty acid in the plant kingdom.

References

- 1. Frontiers | Cuticular Wax Accumulation Is Associated with Drought Tolerance in Wheat Near-Isogenic Lines [frontiersin.org]

- 2. Significance of the Expression of the CER6 Condensing Enzyme for Cuticular Wax Production in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A MYB Transcription Factor Regulates Very-Long-Chain Fatty Acid Biosynthesis for Activation of the Hypersensitive Cell Death Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 6. The MYB96 Transcription Factor Regulates Cuticular Wax Biosynthesis under Drought Conditions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Hexacosanoic Acid: A Comprehensive Technical Guide to its Discovery in Natural Sources

Introduction

Hexacosanoic acid, also known as cerotic acid, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula CH₃(CH₂)₂₄COOH.[1][2][3] As a 26-carbon straight-chain fatty acid, it is a waxy solid at room temperature and is practically insoluble in water.[1][2] Its name originates from the Latin word "cerotus," meaning beeswax, from which it was first isolated.[1][3][4] This technical guide provides an in-depth overview of the natural occurrences of this compound, methodologies for its extraction and identification, and its biosynthetic pathway in plants. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the natural sources and analysis of this particular VLCFA.

Natural Occurrence and Quantitative Data

This compound is found in a variety of natural sources, most notably in waxes of both plant and animal origin.[1][2][4] It is a significant component of beeswax and carnauba wax.[1][4] Furthermore, it has been identified in the seeds of several plants and in peanut oil.[1][5][6] The quantitative presence of this compound in various natural sources is summarized in the table below.

| Natural Source | Scientific Name | Part of Organism | Concentration/Percentage of this compound (C26:0) |

| Beeswax | Apis mellifera | Wax | 1% of free fatty acids[7] |

| Peanut | Arachis hypogaea | Seed Oil | Varies by origin, with a total VLFA content (including C22:0, C24:0, and C26:0) ranging from 4.57% to 7.96% of total fatty acids[5] |

| Pentaclethra macrophylla | Pentaclethra macrophylla | Seed Carbohydrate Extract | ≈5%[1] |

| Heisteria silvanii | Heisteria silvanii | Seed Carbohydrate Extract | ≈4%[1] |

| Apios mellifica Boerh | Apios mellifica | Seed Carbohydrate Extract | ≈5%[1] |

| Eriobotrya japonica | Eriobotrya japonica | Seed Carbohydrate Extract | ≈9%[1] |

| Brachystegia eurycoma | Brachystegia eurycoma | Seed Carbohydrate Extract | ≈4%[1] |

Experimental Protocols: Extraction, Identification, and Quantification

The analysis of this compound from natural sources involves several key steps, including extraction, hydrolysis, derivatization, and chromatographic analysis.

Extraction from Solid Matrices (e.g., Plant Material)

A common method for extracting lipids, including this compound, from solid plant materials is Soxhlet extraction.

-

Protocol:

-

The dried and powdered plant material (e.g., leaves, seeds) is placed in a thimble.

-

The thimble is placed in a Soxhlet extractor.

-

A non-polar solvent, such as n-hexane, is heated in a flask, and its vapor travels to a condenser, where it cools and drips into the thimble containing the sample.

-

The solvent extracts the lipids and, once the solvent level reaches the top of the siphon arm, the solvent and extracted lipids are siphoned back into the flask.

-

This process is repeated for several hours to ensure complete extraction.

-

The solvent is then evaporated, typically using a rotary evaporator, to yield the crude lipid extract.[8]

-

Hydrolysis of Wax Esters and Complex Lipids

In many biological samples, this compound is present as an ester. To analyze the total amount of this fatty acid, a hydrolysis step is required to release the free fatty acid.

-

Acid Hydrolysis Protocol:

-

To a sample (e.g., 50 µL of plasma or a known amount of lipid extract), add an internal standard (e.g., deuterated C26:0).

-

Add a solution of hydrochloric acid (e.g., 100 µL of HCl).

-

Vortex the mixture thoroughly.

-

Incubate the sample in a water bath at 90-100°C for 1 hour.[9][10]

-

Allow the sample to cool to room temperature before proceeding with extraction of the free fatty acids.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

-

Protocol using Acetyl Chloride in Methanol:

-

The lipid extract or hydrolyzed sample is dissolved in a methanol/toluene mixture (e.g., 4:1, v/v).

-

Acetyl chloride is slowly added to the mixture.

-

The mixture is heated at 100°C for 1 hour to facilitate transesterification.

-

After cooling, the reaction is neutralized with a potassium carbonate solution (e.g., 6% K₂CO₃).

-

The upper organic phase containing the FAMEs is collected and concentrated under a stream of nitrogen.[10]

-

Analytical Techniques for Quantification

Several advanced analytical techniques are employed for the precise quantification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: This is a robust method for separating and identifying volatile compounds. FAMEs are separated on a capillary column and then detected by a mass spectrometer.[11][12][13]

-

Instrumentation: A gas chromatograph equipped with a polar capillary column (e.g., cyanopropyl silicone) is used.[11] Helium is typically used as the carrier gas. The GC is coupled to a mass spectrometer for detection.

-

Analysis: The FAMEs are identified by their retention times and mass spectra, which can be compared to authentic standards and spectral libraries.[6] Quantification is often achieved using an internal standard.[13]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This technique allows for the direct quantification of fatty acids, often without derivatization. The fatty acids are separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer.[11][12][14]

-

Sample Preparation: After hydrolysis and extraction, the sample is reconstituted in the initial mobile phase.[11]

-

Instrumentation: A C18 reversed-phase column is commonly used for separation.[9][11] The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol).[9] Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, often with multiple reaction monitoring (MRM) for high specificity and sensitivity.[9]

-

Visualizations: Workflows and Biosynthetic Pathways

To better illustrate the processes involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.

Biosynthesis of this compound in Plants

In plants, this compound and other VLCFAs are synthesized in the endoplasmic reticulum through the action of fatty acid elongation (FAE) complexes.[15][16] The process begins with the production of C16 and C18 fatty acids in the plastids by the fatty acid synthase (FAS) complex.[15][17] These long-chain fatty acids are then exported to the cytosol and activated to their acyl-CoA esters by long-chain acyl-CoA synthetases (LACS).[15]

The resulting long-chain acyl-CoAs serve as precursors for the FAE complexes.[15] Each FAE complex consists of four core enzymes that carry out a cycle of four reactions to extend the acyl chain by two carbons, using malonyl-CoA as the carbon donor. These reactions are:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS).

-

Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

-

Dehydration: Catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD).

-

Reduction: Catalyzed by enoyl-CoA reductase (ECR).[15]

This four-step cycle is repeated to produce a range of VLCFAs with chain lengths up to 38 carbons.[16] The resulting pool of VLCFA-CoAs, including hexacosanoyl-CoA, is then available for incorporation into various lipids such as sphingolipids, cuticular waxes, and storage lipids.[15]

References

- 1. Cerotic acid: chemical formula, occurrence in nature, properties ... [antropocene.it]

- 2. altmeyers.org [altmeyers.org]

- 3. Cerotic acid - Wikipedia [en.wikipedia.org]

- 4. CEROTIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. This compound and other very long-chain fatty acids in peanut seed oil | Plant Genetic Resources | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. inchem.org [inchem.org]

- 8. arcjournals.org [arcjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. Analysis of very long chain fatty acids (VLCFA) [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of C20–38 Fatty Acids in Plant Tissues [mdpi.com]

- 17. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Crystalline Hexacosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacosanoic acid, also known as cerotic acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₆H₅₂O₂.[1] As a significant component of various natural waxes, including beeswax and carnauba wax, it plays a role in numerous biological and industrial processes.[2] In the biomedical field, this compound is of particular interest due to its association with several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), a genetic condition characterized by the accumulation of VLCFAs in tissues and plasma.[3] This technical guide provides an in-depth overview of the physical and chemical properties of crystalline this compound, detailed experimental protocols for its characterization, and a visualization of its primary metabolic pathway.

Chemical and Physical Properties

Crystalline this compound presents as a white, waxy solid at room temperature.[2] Its long, saturated hydrocarbon chain imparts a high degree of hydrophobicity and a relatively high melting point. The fundamental identifiers and properties are summarized below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Cerotic acid, C26:0 | [2] |

| Chemical Formula | C₂₆H₅₂O₂ | [2] |

| Molar Mass | 396.7 g/mol | [2] |

| CAS Number | 506-46-7 | [2] |

| Appearance | White crystalline solid | [2] |

Table 2: Physical Properties of Crystalline this compound

| Property | Value | Source(s) |

| Melting Point | 87.7 - 88.5 °C | [2] |

| Boiling Point | 250 °C at 0.01 mbar | |

| Enthalpy of Fusion | 88.5 ± 1.0 kJ/mol | |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) (2.5 mg/mL), ethanol (B145695), and ether.[2] | |

| pKa (Predicted) | 4.95 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts (in CDCl₃) | Source(s) |

| ¹³C NMR | ~179.46 ppm (C=O), ~34.19 ppm (α-CH₂), ~31.99 ppm (β-CH₂), ~22.60-29.75 ppm (-(CH₂)n-), ~14.26 ppm (-CH₃) | [1] |

| ¹H NMR | ~2.28 ppm (t, 2H, -CH₂COOH), ~1.61 ppm (m, 2H, -CH₂CH₂COOH), ~1.25 ppm (s, 44H, -(CH₂)₂₂-), ~0.88 ppm (t, 3H, -CH₃) | [1] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) and characteristic fragmentation patterns. | [1] |

Experimental Protocols

The following sections detail standardized methodologies for the characterization of crystalline this compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of crystalline this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Calibration: Calibrate the DSC instrument using high-purity standards with known melting points and enthalpies of fusion, such as indium and zinc.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample from 25°C to 100°C at a constant rate of 5°C/min under a nitrogen purge (50 mL/min).

-

Cool the sample from 100°C to 25°C at a rate of 10°C/min.

-

Reheat the sample from 25°C to 100°C at 5°C/min. The second heating scan is used to determine the melting point, as it provides data on a sample with a controlled thermal history.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

This technique provides precise information about the three-dimensional arrangement of atoms within a crystal.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol or chloroform).

-

Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform a preliminary screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) using monochromatic X-rays (e.g., Mo Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters.

-

Note: A specific Crystallographic Information File (CIF) for this compound was not found in the searched open-access databases. The protocol provided is a general procedure for small organic molecules.

Structural Analysis by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules.

Protocol:

-

Sample Preparation:

-

Dissolve 50-100 mg of crystalline this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

For quantitative analysis, a known amount of a relaxation agent (e.g., chromium(III) acetylacetonate) can be added to ensure uniform relaxation of all carbon nuclei.

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For quantitative measurements, use a pulse sequence with a sufficient relaxation delay (D1) to allow for complete relaxation of all carbon nuclei between scans.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of carbons of each type. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

-

Metabolic Pathway: Peroxisomal β-Oxidation

This compound, as a VLCFA, is primarily metabolized in peroxisomes through a process called β-oxidation. This pathway shortens the long fatty acid chain into smaller units that can then be further metabolized in the mitochondria.

The β-oxidation of this compound involves a series of enzymatic reactions:

-

Activation: this compound is activated to its coenzyme A (CoA) ester, hexacosanoyl-CoA, in the cytoplasm.

-

Transport: Hexacosanoyl-CoA is transported into the peroxisome via the ATP-binding cassette transporter D1 (ABCD1).

-

Oxidation: Acyl-CoA oxidase introduces a double bond between the α and β carbons.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

-

Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acid chain is sufficiently shortened to be transported to the mitochondria for complete oxidation.

Relevance in Disease: X-Linked Adrenoleukodystrophy (X-ALD)

In X-ALD, mutations in the ABCD1 gene lead to a dysfunctional ABCD1 transporter protein. This impairment prevents the proper transport of VLCFAs, including this compound, into peroxisomes for degradation. The resulting accumulation of these fatty acids in various tissues, particularly the brain, spinal cord, and adrenal glands, is a hallmark of the disease and contributes to its severe neurological and endocrine symptoms.[3]

Conclusion

Crystalline this compound is a very-long-chain saturated fatty acid with distinct physical and chemical properties that are largely dictated by its long hydrocarbon chain. Its metabolism is intrinsically linked to peroxisomal function, and its accumulation is a key biomarker for X-linked adrenoleukodystrophy. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research. Further investigation into the precise crystal structure and thermodynamic properties of this compound will enhance our understanding of its behavior in both biological and industrial contexts.

References

- 1. Rapid 13C Solid-State Quantitative NMR Method for Multiple Physical and Chemical Analyses of Cocoa-Based Products: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. pubs.acs.org [pubs.acs.org]

Hexacosanoic Acid in Sphingolipids: A Technical Guide for Researchers

Abstract

Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), is a critical component of sphingolipids, a class of lipids integral to cell membrane structure and signaling. The incorporation of this compound into ceramides (B1148491) and subsequently into more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, confers unique biophysical properties to cellular membranes, influencing their fluidity, thickness, and the formation of specialized microdomains known as lipid rafts. Dysregulation of this compound metabolism and its accumulation in sphingolipids are hallmarks of several severe neurological disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides an in-depth overview of the role of this compound in sphingolipid biology, its involvement in cellular signaling pathways, and its implications for disease and drug development. Detailed experimental protocols for the analysis of this compound-containing sphingolipids are provided, along with a comprehensive summary of quantitative data and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and associated pathologies.

Introduction: The Significance of this compound in Sphingolipid Biology

Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone. The N-acylation of this backbone with a fatty acid forms a ceramide, the central hub of sphingolipid metabolism. The fatty acid composition of ceramides is highly variable and plays a crucial role in determining the function of the resulting sphingolipid. This compound (C26:0) is a saturated fatty acid with a 26-carbon chain, classifying it as a very-long-chain fatty acid (VLCFA).

The incorporation of this compound into sphingolipids is primarily catalyzed by Ceramide Synthase 3 (CERS3) , an enzyme with a high specificity for very- and ultra-long-chain fatty acyl-CoAs (chain length greater than C22).[1][2] CERS3 is highly expressed in the skin and testes, where it is essential for the formation of the epidermal permeability barrier and spermatogenesis, respectively.[3][4][5] While its expression in the brain is lower, the presence of this compound in brain sphingolipids, particularly in the myelin sheath, underscores its importance in the central nervous system.[6][7][8]

The exceptional length of the hexacosanoyl chain imparts distinct biophysical properties to sphingolipids. These molecules increase the thickness and rigidity of lipid bilayers and are key components in the formation of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[9][10] Dysregulation of this compound metabolism, leading to its accumulation, is a key pathological feature of X-linked adrenoleukodystrophy (X-ALD), a genetic disorder resulting from a defect in the peroxisomal transporter ABCD1. This accumulation disrupts myelin integrity and adrenal function, leading to severe neurological symptoms.[11][12]

Quantitative Data on this compound-Containing Sphingolipids

The concentration of this compound-containing sphingolipids varies significantly across different tissues and in disease states. The following tables summarize available quantitative data.

Table 1: Concentration of this compound-Containing Sphingolipids in Healthy Human Tissues

| Sphingolipid Class | Tissue | Concentration (Representative Values) | Reference |

| Ceramide (C26:0) | Plasma | ~0.1 - 0.5 µM | [12][13] |

| Hexosylceramide (C26:0) | Plasma | ~0.05 - 0.2 µM | [13] |

| Sphingomyelin (C26:0) | Plasma | ~0.5 - 2.0 µM | [13] |

| Ceramide (C26:0) | Brain (White Matter) | Higher than Grey Matter | [9] |

| Ceramide (C26:0) | Brain (Grey Matter) | Lower than White Matter | [9] |

| Ceramide (C26:0) | Skin (Epidermis) | High | [3] |

| Ceramide (C26:0) | Testis | High | [3] |

Table 2: Alterations in this compound-Containing Sphingolipids in X-linked Adrenoleukodystrophy (X-ALD)

| Sphingolipid Class | Sample Type | Fold Change (X-ALD vs. Control) | Reference |

| This compound (Free) | Plasma | Significantly Increased | [11][12] |

| Hexosylceramide (C26:0) | Fibroblasts | Significantly Increased | |

| Dihexosylceramide (C26:0) | Fibroblasts | Significantly Increased | |

| GM3 (C26:0) | Fibroblasts | Significantly Increased | |

| Sphingomyelin (C26:0) | Fibroblasts | Significantly Increased |

Signaling Pathways Involving this compound-Containing Sphingolipids

While much of the research on ceramide signaling has not differentiated between fatty acyl chain lengths, the unique properties of this compound-containing sphingolipids suggest specific roles in modulating cellular pathways.

Membrane Raft Formation and Signal Transduction

The incorporation of C26:0 into sphingolipids promotes the formation of highly ordered and stable lipid rafts.[9][10] These microdomains serve as organizing centers for signaling proteins, including receptors and downstream effectors. The enrichment of C26:0-sphingolipids in these rafts can influence the activity of various signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Single-Molecule Analysis of Lipid-Protein Interactions in Crude Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blood sphingolipidomics in healthy humans: impact of sample collection methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. Emerging methodologies to investigate lipid–protein interactions - Integrative Biology (RSC Publishing) [pubs.rsc.org]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

The Cellular Choreography of Hexacosanoic Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid (VLCFA), plays critical roles in various physiological and pathological processes, including membrane structure, cell signaling, and the pathogenesis of certain neurological disorders. Understanding the precise subcellular location of its synthesis is paramount for developing therapeutic strategies targeting diseases associated with aberrant VLCFA metabolism, such as X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the cellular localization of this compound synthesis, detailing the enzymatic machinery, regulatory pathways, and key experimental methodologies used to elucidate this fundamental biological process.

Primary Site of Synthesis: The Endoplasmic Reticulum

The synthesis of this compound, and VLCFAs in general, is predominantly localized to the endoplasmic reticulum (ER). This intricate network of membranes houses the fatty acid elongase (FAE) complex, a multi-enzyme system responsible for the stepwise addition of two-carbon units to a growing acyl-CoA chain. The entire process occurs on the cytosolic face of the ER membrane.[1]

The FAE complex consists of four core enzymes that catalyze a four-step elongation cycle:

-

Condensation: This is the rate-limiting step and is catalyzed by β-ketoacyl-CoA synthase (KCS), also known as fatty acid elongase (ELOVL). This enzyme condenses an acyl-CoA substrate with malonyl-CoA.

-

Reduction: The resulting β-ketoacyl-CoA is then reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial substrate.

This elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into various metabolic pathways.

The Role of Peroxisomes

While the primary synthesis of this compound occurs in the ER, peroxisomes also play a crucial, albeit different, role in VLCFA metabolism. Peroxisomes are the primary site of β-oxidation of VLCFAs, including this compound.[2] This metabolic interplay between the ER and peroxisomes is essential for maintaining VLCFA homeostasis. A defect in the peroxisomal β-oxidation of VLCFAs, as seen in X-ALD, leads to the accumulation of these fatty acids, which is a hallmark of the disease.[3][4] Furthermore, some studies suggest a potential for peroxisomes to be involved in the synthesis of CoA esters of very long-chain fatty acids, indicating a more complex interaction with the ER than just degradation.[5]

Quantitative Data on Enzyme Activity and Substrate Specificity

The rate-limiting step of VLCFA elongation is catalyzed by the ELOVL family of enzymes. Different ELOVL isoforms exhibit distinct substrate specificities, which contributes to the diversity of fatty acids within a cell. For the synthesis of saturated VLCFAs like this compound, ELOVL1 is a key enzyme.

Table 1: Substrate Specificity of Human ELOVL1

| Substrate (Acyl-CoA) | Relative Activity (%) | Primary Products |

| C18:0 (Stearoyl-CoA) | Moderate | C20:0, C22:0, C24:0, C26:0 |

| C20:0 (Arachidoyl-CoA) | High | C22:0, C24:0 |

| C22:0 (Behenoyl-CoA) | High | C24:0, C26:0 |

| C24:0 (Lignoceroyl-CoA) | Moderate | C26:0 |

Data synthesized from multiple sources indicating relative elongation efficiencies.

Table 2: Kinetic Parameters of Microsomal Fatty Acid Elongation

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| Malonyl-CoA | 52 | 340 |

| NADPH | 11 | - |

| C18:0-CoA | 7.2 | - |

These values represent general kinetic parameters for the overall microsomal elongation process and can vary depending on the specific ELOVL isoform and experimental conditions.

Experimental Protocols

Subcellular Fractionation for Isolation of Endoplasmic Reticulum and Peroxisomes

Principle: This method separates cellular organelles based on their size and density using differential centrifugation followed by density gradient centrifugation.

Materials:

-

Cell culture or tissue sample

-

Homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES-KOH pH 7.4, 1 mM EDTA)

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge with appropriate rotors

-

Sucrose solutions of varying densities (e.g., 1.0 M, 1.5 M, 2.0 M) or a continuous gradient medium like OptiPrep™ or Nycodenz.

Procedure:

-

Homogenization: Harvest cells or mince tissue and wash with ice-cold PBS. Resuspend in ice-cold homogenization buffer with protease inhibitors. Homogenize using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed, as monitored by microscopy.

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet mitochondria and peroxisomes (the "heavy" membrane fraction).

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction, which is enriched in ER membranes.

-

-

Peroxisome Enrichment (from the heavy membrane fraction):

-

Resuspend the 20,000 x g pellet in homogenization buffer.

-

Layer the suspension on top of a discontinuous or continuous density gradient (e.g., sucrose or OptiPrep™).

-

Centrifuge at high speed (e.g., 100,000 x g for 2 hours at 4°C).

-

Peroxisomes will band at a higher density than mitochondria. Carefully collect the fractions and analyze for peroxisomal and mitochondrial markers (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

-

-

ER Purity Assessment: The 100,000 x g pellet (microsomal fraction) can be further purified on a density gradient if necessary. Purity of the ER fraction should be assessed by Western blotting for marker proteins (e.g., Calnexin or PDI for ER, Catalase for peroxisomes, and COX IV for mitochondria).

Immunofluorescence Staining for ELOVL1 Localization

Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of a specific protein within fixed and permeabilized cells.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody (anti-ELOVL1)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

-

ER marker antibody (e.g., anti-Calnexin) with a different fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 594 anti-mouse IgG)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Fixation: Grow cells on sterile glass coverslips to sub-confluency. Wash briefly with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibodies (anti-ELOVL1 and anti-Calnexin) in blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash once with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the fluorescent signals using a fluorescence microscope with appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red). Co-localization of the ELOVL1 signal with the Calnexin signal will confirm its ER localization.

Visualizations of Pathways and Workflows

Fatty Acid Elongation Cycle in the Endoplasmic Reticulum

Caption: The fatty acid elongation cycle in the ER.

Experimental Workflow for Subcellular Localization

Caption: Workflow for organelle isolation.

Regulation of ELOVL1 Gene Expression

Caption: Key regulators of ELOVL1 expression.

Conclusion

The synthesis of this compound is a spatially organized process, with the endoplasmic reticulum serving as the primary site of fatty acid elongation. The fatty acid elongase complex, particularly the ELOVL1 enzyme, is central to this process. Peroxisomes are crucial for the subsequent degradation of these very-long-chain fatty acids, highlighting a vital metabolic crosstalk between these two organelles. A thorough understanding of the cellular localization, enzymatic kinetics, and regulatory networks governing this compound synthesis is essential for the development of novel therapeutic interventions for a range of metabolic and neurological diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate this critical area of lipid metabolism.

References

- 1. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical fractionation of human liver microsomal fractions: localization of cholesterol and of the enzymes relevant to its metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial fatty acid synthesis coordinates oxidative metabolism in mammalian mitochondria | eLife [elifesciences.org]

- 5. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Pathophysiology of Hexacosanoic Acid Accumulation in Adrenoleukodystrophy: A Technical Guide